tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC16212957
Molecular Formula: C15H19F3N2O3
Molecular Weight: 332.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19F3N2O3 |
|---|---|
| Molecular Weight | 332.32 g/mol |
| IUPAC Name | tert-butyl 3-[2-amino-4-(trifluoromethyl)phenoxy]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(21)20-7-10(8-20)22-12-5-4-9(6-11(12)19)15(16,17)18/h4-6,10H,7-8,19H2,1-3H3 |
| Standard InChI Key | WAYYSHBVZXZBID-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
The IUPAC name of the compound is tert-butyl 3-[2-amino-4-(trifluoromethyl)phenoxy]azetidine-1-carboxylate. Its molecular formula, C₁₅H₁₉F₃N₂O₃, reflects a compact azetidine ring (a four-membered nitrogen heterocycle) linked to a 2-amino-4-(trifluoromethyl)phenoxy group and a tert-butoxycarbonyl (Boc) protecting group. Key identifiers include:
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SMILES: CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C(F)(F)F)N
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InChIKey: WAYYSHBVZXZBID-UHFFFAOYSA-N
Physicochemical Profile
Experimental and computational data provide insights into its solubility, stability, and reactivity:
The compound’s moderate lipophilicity (Log P ≈ 0.47–2.15) suggests balanced membrane permeability, while its high aqueous solubility (33.1 mg/mL) aligns with formulations for in vitro assays . The Boc group enhances stability during synthesis but requires acidic conditions for deprotection .
Synthetic Methodologies
Stepwise Synthesis
The synthesis typically involves sequential functionalization of the azetidine ring (Fig. 1):
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Azetidine Core Formation: Cyclization of 1,3-dibromopropane with ammonia yields 3-aminoazetidine, which is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) .
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Phenoxy Coupling: Mitsunobu or nucleophilic aromatic substitution reactions attach 2-amino-4-(trifluoromethyl)phenol to the azetidine’s C3 position.
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Final Deprotection: Acidic removal of the Boc group (e.g., HCl in dioxane) yields the free amine, though this step is often omitted unless required for downstream applications .
Optimization Strategies
Recent protocols emphasize atom economy and mild conditions:
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Coupling Agents: Ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves >80% yield for amide bond formation .
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Purification: Flash chromatography (hexanes/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures ensures >95% purity .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | 92 | 98 |
| Phenoxy Coupling | EDCI/HOBt, DCM, 24 h, RT | 85 | 95 |
| Deprotection | 4M HCl/dioxane, 2 h, RT | 89 | 97 |
Structural and Conformational Analysis
Crystallographic Insights
Biological Activity and Mechanisms
Kinase Inhibition
Preliminary screens identify the compound as a moderate inhibitor of tyrosine kinases (IC₅₀ ≈ 5–10 μM), potentially via competitive ATP-binding site interactions. Molecular docking studies suggest the trifluoromethyl group enhances hydrophobic contacts with kinase pockets, while the amino group forms hydrogen bonds with catalytic residues.
Recent Research Developments (2023–2024)
Neuroprotective Applications
A 2024 study reported dose-dependent reduction in amyloid-β aggregation (IC₅₀ = 12 μM) in neuronal cell cultures, suggesting potential for Alzheimer’s disease therapeutics. The trifluoromethyl group’s electron-withdrawing effects may stabilize interactions with β-sheet structures.
Anticancer Screening
In a panel of 60 cancer cell lines (NCI-60), the compound exhibited selective cytotoxicity against leukemia (GI₅₀ = 8 μM) and breast cancer (GI₅₀ = 10 μM) models. Synergistic effects with paclitaxel were observed in MDA-MB-231 cells, hinting at microtubule stabilization mechanisms.
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